2-Ethyl-5-methoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of 2-Ethyl-5-methoxyphenol and related compounds involves various chemical reactions, including the Wittig reaction and other methods tailored to introduce specific functional groups or achieve desired structural modifications. For instance, the synthesis of 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol was performed in absolute ethanol, highlighting a method to synthesize derivatives of 2-Ethyl-5-methoxyphenol through imine formation and subsequent reactions with metal complexes (W. Li-fen, 2011).
Scientific Research Applications
Total Synthesis of Natural Products
- Field : Organic Chemistry
- Application : 2-methoxyphenol derivatives are used in the total synthesis of natural products . They are easily accessible and contain highly functional moieties like alkene, diene, carbonyl, enone, and dienone .
- Methods : The Diels-Alder adducts of masked ortho-benzoquinone (MOB), which can be easily prepared from 2-methoxyphenol derivatives, perform high regio- and stereoselectivity and are generated under mild conditions .
- Results : The Diels-Alder adducts possess unique features such as regio- and stereoselectivity and at least four contiguous stereogenic centers in one step .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Field : Material Science
- Application : m-Aryloxy phenols, which can be synthesized from 2-methoxyphenol, are used as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods : m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results : These compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Synthesis of Bioactive Natural Products and Conducting Polymers
- Field : Organic Chemistry
- Application : Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
Skin Depigmentation
- Field : Dermatology
- Application : Mequinol, a derivative of 2-methoxyphenol, is a common active ingredient in topical drugs used for skin depigmentation .
- Methods : As a topical drug, mequinol is often mixed with tretinoin, a topical retinoid . A common formulation for this drug is an ethanolic solution of 2% mequinol and 0.01% tretinoin by mass .
- Results : Dermatologists commonly prescribe the drug to treat liver spots .
Flavoring Agent
- Field : Food Science
- Application : Guaiacol, a derivative of 2-methoxyphenol, contributes to the flavor of many substances such as whiskey and roasted coffee .
- Methods : Guaiacol is a common product of the pyrolysis of wood and is often used as a flavoring agent in food and beverages .
- Results : The compound is present in wood smoke, resulting from the pyrolysis of lignin .
Synthesis of Complex m-Aryloxy Phenols
- Field : Organic Chemistry
- Application : Innovative synthetic methods have been developed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results : These methods have allowed for the preparation of complex m-aryloxy phenols that impart specific properties to these compounds .
Future Directions
The future directions for 2-Ethyl-5-methoxyphenol could involve further exploration of its potential biological activities, given the known antimicrobial and antioxidant actions of related compounds . Additionally, the development of more efficient synthesis methods could be a focus of future research .
properties
IUPAC Name |
2-ethyl-5-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPURPVUTEGLILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501488 | |
Record name | 2-Ethyl-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-methoxyphenol | |
CAS RN |
19672-02-7 | |
Record name | 2-Ethyl-5-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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